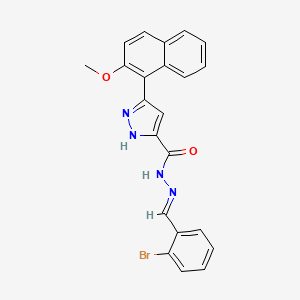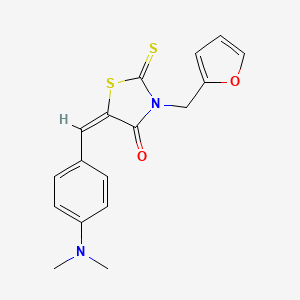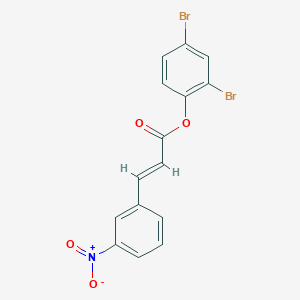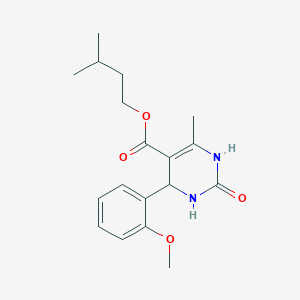
5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a pyrazole ring, and a benzylidene hydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene derivative is then reacted with hydrazine to form the hydrazide. This intermediate is further reacted with benzylidene derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Applications De Recherche Scientifique
5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (4-ET-benzylidene)hydrazide
- 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (4-CL-benzylidene)hydrazide
- 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (4-ME-benzylidene)hydrazide
Uniqueness
What sets 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-BR-benzylidene)hydrazide apart from similar compounds is its specific substitution pattern and the presence of the bromine atom. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H17BrN4O2 |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
N-[(E)-(2-bromophenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17BrN4O2/c1-29-20-11-10-14-6-2-4-8-16(14)21(20)18-12-19(26-25-18)22(28)27-24-13-15-7-3-5-9-17(15)23/h2-13H,1H3,(H,25,26)(H,27,28)/b24-13+ |
Clé InChI |
NIICMPUWNHPBRT-ZMOGYAJESA-N |
SMILES isomérique |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4Br |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697946.png)
![1,7-dibenzyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11697955.png)



![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11697981.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]furan-2-carboxamide](/img/structure/B11697983.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697990.png)
![(2Z)-2-(4-Chloro-3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11697996.png)
![N-(3-acetylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11697997.png)

![1-[4-({4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)phenyl]ethanone](/img/structure/B11698009.png)

![N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11698027.png)
